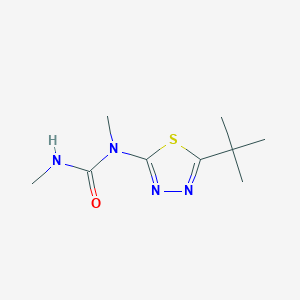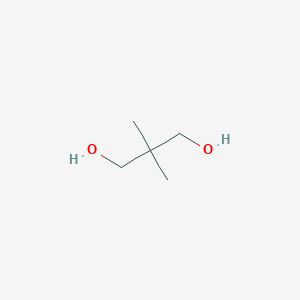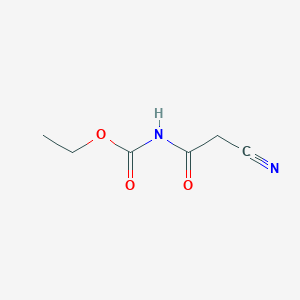
Tebuthiuron
Descripción general
Descripción
Synthesis Analysis
The synthesis of tebuthiuron involves the formation of N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea. This process has been studied for optimizing the yield and purity of the compound. The specific synthesis pathway, however, is not detailed in the provided literature.
Molecular Structure Analysis
Tebuthiuron's molecular structure features a thiadiazole ring, which is crucial for its herbicidal activity. This structure interacts with soil components and biota in complex ways, affecting its mobility, persistence, and bioactivity.
Chemical Reactions and Properties
Tebuthiuron undergoes various chemical reactions in the environment, including sorption to soil particles and photodegradation. The presence of organic matter and clay in soil significantly influences its adsorption and mobility. Its degradation kinetics are affected by environmental conditions such as pH, temperature, and the presence of other chemicals.
Physical Properties Analysis
The physical properties of tebuthiuron, such as solubility in water and its adsorption characteristics to different soil types, dictate its environmental behavior. Its movement through soil layers and potential to reach aquatic environments depend on these properties.
Chemical Properties Analysis
Chemically, tebuthiuron is designed to disrupt plant growth, leading to weed control. It is metabolized in various organisms, leading to different metabolites. Its interaction with environmental components like titanium dioxide indicates its potential for degradation under specific conditions.
- Sorption, movement, and dissipation in soils (Chang & Stritzke, 1977)
- Effects on aquatic productivity (Temple, Murphy, & Cheslak, 1991)
- Persistence and distribution in semiarid soils (Johnsen & Morton, 1989)
- Photocatalysed reaction in aqueous suspensions of titanium dioxide (Muneer, Qamar, Saquib, & Bahnemann, 2005)
- Synthesis and evaluation of different adsorbents for the adsorption from aqueous medium (da Fonseca et al., 2015)
Aplicaciones Científicas De Investigación
1. Quality Control of a Granular Tebuthiuron Formulation
- Summary of Application : Tebuthiuron is a selective herbicide for woody species and is commonly manufactured and sold as a granular formulation. This research investigated the use of infrared spectroscopy for the quality analysis of tebuthiuron granules, specifically the prediction of moisture content and tebuthiuron content .
- Methods of Application : The study compared different methods and found that near-infrared spectroscopy showed better results than mid-infrared spectroscopy. A handheld NIR instrument (MicroNIR) showed slightly improved results over a benchtop NIR instrument (Antaris II FT-NIR Analyzer) .
- Results or Outcomes : The best-performing models gave an R2CV of 0.92 and RMSECV of 0.83% w/w for moisture content, and R2CV of 0.50 and RMSECV of 7.5 mg/g for tebuthiuron content. This analytical technique could be used to optimize the manufacturing process and reduce the costs of post-manufacturing quality assurance .
2. Adsorption of Tebuthiuron on Hydrochar
- Summary of Application : This research was designed to analyze whether hydrochar can develop an adsorbent to remove Tebuthiuron from an aqueous solution .
- Methods of Application : Food waste was reacted with subcritical water at a stoichiometric 1:4 ratio (m v −1) and 1.5 M potassium hydroxide (KOH) at 10 g L −1 at 250 °C and 1.5 MPa for 2 h to produce porous hydrochar via simultaneous hydrothermal carbonization and chemical activation .
- Results or Outcomes : The honeycomb-structured mesoporous carbonaceous matrix developed approximately 1420.1 m2 g−1 specific surface area and 0.05 cm3 g−1 total pore volume. At the highest concentration, it adsorbed 98.65% of TBT at 1.5 mg L−1 through physical (e.g., pore filling and interparticle diffusion) or chemical (e.g., H-bonding, π-stacking, and metal-adsorbate complex) forces .
3. Synergism and Antagonism in Environmental Behavior of Tebuthiuron
- Summary of Application : This research focused on the environmental behavior of Tebuthiuron and its interactions with other substances in the environment .
- Methods of Application : The study used a sigmoid Gompertz function and a Monte-Carlo simulation to model kinematic natural attenuation and predict the behavior of Tebuthiuron over periods longer than 250, 500, and 1000 days .
4. Tebuthiuron Formulation and Placement Effects on Response of Woody Plants
- Summary of Application : This study investigated the effects of different formulations and application methods of Tebuthiuron on the control of live oak (Quercus virginiana) and understory vegetation .
- Methods of Application : The study likely involved field trials with different formulations and application methods of Tebuthiuron .
5. Toxicity of Tebuthiuron to Australian Tropical Freshwater Organisms
- Summary of Application : This research assessed the toxicity of Tebuthiuron to an aquatic macrophyte and green alga .
- Methods of Application : The study likely involved laboratory toxicity tests with the aquatic macrophyte and green alga .
6. Effect of Tebuthiuron and Temperature Increase on Photosynthesis
- Summary of Application : This research evaluated the photosynthesis of Nitella microcarpa var. wrightii after 7 days exposure to multi-stressor scenarios composed of different nominal concentrations of the herbicide tebuthiuron and two temperature increase scenarios related to projections by the Intergovernmental Panel on Climate Change (RCP 4.5 and RCP 8.5) .
- Methods of Application : The study used chlorophyll a fluorescence analysis to evaluate the photosynthesis of Nitella microcarpa var. wrightii .
- Results or Outcomes : The chlorophyll a fluorescence parameters were significantly different in the multi-stressor treatments. Very evident negative effects were found in treatments with nominal concentrations of 0.6 mg L −1 tebuthiuron or higher, with significant reductions in all measured fluorescence parameters .
Direcciones Futuras
A recent study has investigated the effect of Tebuthiuron and temperature increase related to climate change on the photosynthesis of Nitella microcarpa var. wrightii . The study highlights that unrestrained usage of pesticides such as Tebuthiuron could not only jeopardize the physiological performance of N. microcarpa but also negatively influence their carbon fixation and contribution to primary productivity in aquatic ecosystems .
Propiedades
IUPAC Name |
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-9(2,3)6-11-12-8(15-6)13(5)7(14)10-4/h1-5H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPDKDSFLXWOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N(C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
| Record name | TEBUTHIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18225 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024316 | |
| Record name | Tebuthiuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tebuthiuron appears as colorless odorless crystals. Non corrosive. Used as an herbicide., Off-white crystals with a pungent odor formulated for spray, granules or pellets; [EXTOXNET] | |
| Record name | TEBUTHIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18225 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tebuthiuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in benzene 3.7, hexane 6.1, 2-methoxyethanol 60, acetonitrile 60, acetone 70, methanol 170, chloroform 250 (all in g/L, 25 °C), In water, 2.5X10+3 mg/L at 25 °C | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000002 [mmHg], 3.0X10-7 mm Hg at 25 °C (0.04 mPa, 25 °C, gas saturation method) | |
| Record name | Tebuthiuron | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Phytotoxicity symptoms suggest that tebuthiruon inhibits photosynthesis. | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tebuthiuron | |
Color/Form |
Colorless solid, Gray to dark brown pellet | |
CAS RN |
34014-18-1 | |
| Record name | TEBUTHIURON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18225 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tebuthiuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34014-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebuthiuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tebuthiuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tebuthiuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEBUTHIURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5OX6GM11E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
161.5-164 °C | |
| Record name | TEBUTHIURON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















